molecular formula C8H5Cl2N3O2 B1403968 methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1260666-52-1

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1403968
CAS No.: 1260666-52-1
M. Wt: 246.05 g/mol
InChI Key: YUMMTTBFLHJEMC-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is an organic compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4, and a methyl ester group at position 6. It is used in various scientific research fields due to its potential biological activities and its role as an intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as α-amylase, which is involved in the breakdown of starch into glucose . The inhibition of α-amylase by this compound can lead to a reduction in glucose production, making it a potential candidate for antidiabetic therapies. Additionally, this compound may interact with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, further influencing its biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of α-amylase by this compound can lead to altered glucose metabolism in cells, affecting energy production and storage . Furthermore, this compound may impact cell signaling pathways by binding to specific receptors or enzymes, thereby influencing downstream signaling events and gene expression patterns.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, such as α-amylase, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, this compound may interact with other proteins and nucleic acids, resulting in changes in gene expression and cellular function. The binding interactions of this compound with biomolecules can lead to conformational changes, enzyme inhibition or activation, and alterations in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the chlorination of a pyrrolopyrimidine precursor. For example, the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride at elevated temperatures (around 70°C) in the presence of a base such as diisopropylethylamine can yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . This intermediate can then be esterified with methanol in the presence of a suitable catalyst to form the desired methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
  • 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to the presence of the methyl ester group at position 6, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c1-15-7(14)4-2-3-5(9)12-8(10)13-6(3)11-4/h2H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMMTTBFLHJEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

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